

Commercial suppliers of 25-Desacetyl rifampicin-d4

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Compound of Interest

Compound Name: 25-Desacetyl rifampicin-d4

Cat. No.: B15566469

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An In-depth Technical Guide to Commercial Suppliers and Core Methodologies for **25-Desacetyl rifampicin-d4**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial sources for **25-Desacetyl rifampicin-d4**, a crucial internal standard for pharmacokinetic and metabolic studies of rifampicin. The document details available quantitative data from various suppliers, outlines relevant analytical methodologies, and presents logical workflows for procurement and analysis.

Commercial Supplier Overview

25-Desacetyl rifampicin-d4 is available from a select number of specialized chemical suppliers. The following table summarizes key quantitative data to aid in the selection of a suitable vendor. It is important to note that pricing and detailed purity information often require direct inquiry or registration on the supplier's website.



Supplier	Catalog Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity	Available Quantities
Simson Pharma Limited	R120006	C41H52D4N4O	784.95	Certificate of Analysis provided	Inquire
Clinivex	-	C41H52D4N4O	784.94	-	10MG, 25MG, 50MG, 100MG
VIVAN Life Sciences	VLDL-00110	C41H52N4O11 D4	784.95	CoA, MASS, NMR, HPLC provided	Inquire
Axios Research	AR-R01553	C41H52D4N4O	784.94	Fully characterized	Inquire
MedchemExp ress	HY-125587S1	C41H52D4N4O	784.93	-	Inquire

Note: Information on pricing and specific batch purity often requires login or direct contact with the supplier.

Experimental Protocols General Synthesis Approach for Deuterated Rifampicin Analogs

While a specific, detailed synthesis protocol for **25-Desacetyl rifampicin-d4** is not publicly available, a general approach can be inferred from the synthesis of other rifampicin analogs and deuterated compounds. The synthesis would likely involve the following key steps:

 Preparation of a Deuterated Precursor: The deuterium atoms are typically introduced into a stable position of a precursor molecule. For 25-Desacetyl rifampicin-d4, this would likely be a deuterated version of a key intermediate in the rifampicin synthesis pathway.



- Synthesis of the Rifamycin Core: The deuterated precursor would then be incorporated into the rifamycin scaffold through a series of well-established chemical reactions.
- Introduction of the Aminopiperazine Side Chain: The final step would involve the condensation of the modified rifamycin core with a suitable aminopiperazine derivative to yield the final product.
- Purification: The crude product would be purified using chromatographic techniques such as column chromatography or preparative HPLC to achieve the desired purity.

Deuteration strategies often aim to slow down metabolism at specific sites, which can improve the pharmacokinetic profile of a drug.[1]

Analytical Methodology: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of rifampicin and its metabolites in biological matrices. The following protocol is a generalized procedure based on published methods for the analysis of the non-deuterated analog, which can be adapted for **25-Desacetyl rifampicin-d4** as an internal standard.

2.2.1. Sample Preparation (Protein Precipitation)

- To 100 μL of plasma sample, add an appropriate amount of 25-Desacetyl rifampicin-d4 solution as an internal standard.
- Add 300 μL of acetonitrile to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 10,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 μL of the mobile phase.

2.2.2. Chromatographic Conditions

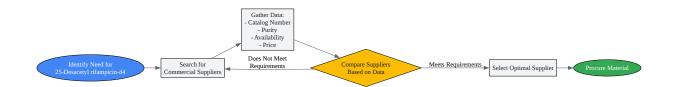


- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 μm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient Elution: A suitable gradient to separate the analyte from matrix components.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- 2.2.3. Mass Spectrometric Conditions
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both the analyte (25-Desacetyl rifampicin) and the internal standard (25-Desacetyl rifampicin-d4). The exact m/z values would need to be determined experimentally.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the procurement and analysis of **25-Desacetyl rifampicin-d4**.

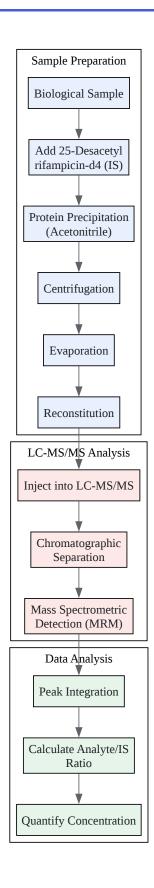




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Caption: A logical workflow for the selection and procurement of **25-Desacetyl rifampicin-d4** from commercial suppliers.





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Caption: A typical experimental workflow for the quantification of an analyte using **25- Desacetyl rifampicin-d4** as an internal standard via LC-MS/MS.

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References

- 1. Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties PMC [pmc.ncbi.nlm.nih.gov]
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